molecular formula C7H12N2O B6352234 2-[(Oxan-4-yl)amino]acetonitrile CAS No. 1153228-82-0

2-[(Oxan-4-yl)amino]acetonitrile

Cat. No. B6352234
CAS RN: 1153228-82-0
M. Wt: 140.18 g/mol
InChI Key: AUGKNGALJZGBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Oxan-4-yl)amino]acetonitrile (OACN) is an organic compound with a wide range of applications in scientific research. OACN is a derivative of acetonitrile, a colorless liquid with a pungent odor, and it is formed by the addition of an oxan-4-yl group to the acetonitrile molecule. OACN has become increasingly important in scientific research due to its unique properties and its ability to be used as a reagent in a variety of chemical reactions.

Scientific Research Applications

2-[(Oxan-4-yl)amino]acetonitrile is used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and biochemistry. In organic synthesis, this compound can be used as a reagent in a variety of reactions, including the synthesis of amines, alcohols, and ketones. In pharmaceutical research, this compound is used as a model compound to study the effects of drugs on the body. In biochemistry, this compound is used to study the structure and function of proteins, enzymes, and other biological molecules.

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yl)amino]acetonitrile is not well understood. It is known that this compound can act as an inhibitor of enzymes, but the exact mechanism of action is not known. It is also not known how this compound affects the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. This compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, but the exact mechanism of action is not known. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, but the exact mechanism of action is not known.

Advantages and Limitations for Lab Experiments

2-[(Oxan-4-yl)amino]acetonitrile has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it can be used as a reagent in a variety of reactions. This compound is also relatively stable and has a low toxicity, making it safe to use in experiments. The main limitation of this compound is that its mechanism of action is not well understood, making it difficult to predict the effects of this compound on biochemical and physiological processes.

Future Directions

The future directions for 2-[(Oxan-4-yl)amino]acetonitrile research include further studies of its mechanism of action and its effects on biochemical and physiological processes. Additionally, further studies of this compound’s potential as a drug target and its potential applications in drug discovery and development should be explored. Finally, further research into the synthesis of this compound and its derivatives should be conducted in order to improve the efficiency and yield of the synthesis process.

Synthesis Methods

2-[(Oxan-4-yl)amino]acetonitrile can be synthesized in two ways. The first method is a direct synthesis of this compound from acetonitrile and oxan-4-yl bromide in the presence of an amine base. This method is relatively simple and produces an this compound product with a high yield. The second method involves the synthesis of an this compound precursor, oxan-4-yl acetonitrile, followed by the addition of an amine base. This method is more complex and has a lower yield of this compound product, but it has the advantage of producing a higher purity product.

properties

IUPAC Name

2-(oxan-4-ylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-3-4-9-7-1-5-10-6-2-7/h7,9H,1-2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGKNGALJZGBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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